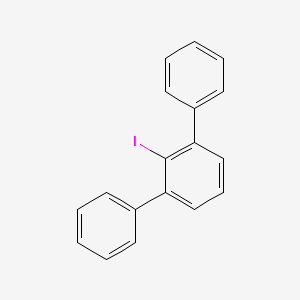

2-iodo-1,3-diphenylbenzene

Description

The exact mass of the compound 2'-Iodo-1,1':3',1''-terphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1,3-diphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13I/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZYBGOJAWOQMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399093 | |

| Record name | 2'-Iodo-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82777-09-1 | |

| Record name | 2'-Iodo-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-IODO-(1,1',3',1'')TERPHENYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2-iodo-1,3-diphenylbenzene

An In-depth Technical Guide to 2-Iodo-1,3-diphenylbenzene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (also known as 2'-iodo-m-terphenyl), a significant chemical intermediate for researchers in organic synthesis, materials science, and drug development. The document details the compound's core physical and chemical properties, expected spectroscopic characteristics, and key reactive traits. Emphasis is placed on its role as a sterically hindered aryl iodide, a versatile precursor for advanced molecular architectures via cross-coupling reactions. A validated synthetic protocol, potential applications, and essential safety information are also presented to offer a complete scientific resource for laboratory professionals.

Introduction to the m-Terphenyl Scaffold

Terphenyls are a class of aromatic hydrocarbons composed of a central benzene ring substituted with two phenyl groups.[1][2] The meta-substituted isomer, m-terphenyl (1,3-diphenylbenzene), provides a rigid, V-shaped scaffold that has been extensively utilized in the development of sterically demanding ligands for organometallic catalysis and as a core structure in materials science.[3][4]

The introduction of a reactive functional group onto this scaffold significantly enhances its utility as a synthetic building block. This compound is one such derivative, combining the steric bulk and rigidity of the m-terphenyl backbone with the versatile reactivity of an aryl iodide. The carbon-iodine bond serves as a prime reaction site for forming new carbon-carbon and carbon-heteroatom bonds, making it an invaluable precursor for constructing complex, multi-functional molecules.

Compound Identification and Physical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its successful application in research.

Core Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | 2'-Iodo-(1,1',3',1'')terphenyl, 2'-Iodo-m-terphenyl | [5][6] |

| CAS Number | 82777-09-1 | [5][6][7][8] |

| Molecular Formula | C₁₈H₁₃I | [5][6][7] |

| Molecular Weight | 356.21 g/mol | [7] |

Physical and Handling Properties

The physical state and stability of the compound dictate its proper storage and handling.

| Property | Value | Source(s) |

| Appearance | White to orange to green powder or crystals | [6] |

| Melting Point | 113-116 °C | [6] |

| Boiling Point | Data not available; the parent m-terphenyl boils at 365 °C.[9][10] | N/A |

| Solubility | Insoluble in water; likely soluble in aromatic solvents (e.g., toluene, benzene) and sparingly soluble in lower alcohols, similar to its parent compound m-terphenyl.[10][11] | N/A |

| Storage Conditions | Store in a dark place, sealed in a dry environment at room temperature. | [6] |

| Sensitivity | Light-sensitive | [6] |

Spectroscopic and Structural Characterization

While specific analytical data for this compound is not widely published by commercial suppliers[8], its structure allows for the confident prediction of its spectroscopic features.

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the central, substituted benzene ring will exhibit distinct chemical shifts and coupling patterns compared to the ten protons of the two flanking phenyl groups due to the anisotropic effect of the iodine atom and the steric crowding.

-

¹³C NMR: The spectrum will display multiple resonances in the aromatic region (δ 120-150 ppm). A key diagnostic signal is the carbon atom directly bonded to the iodine, which is expected to appear at a significantly upfield chemical shift (ca. δ 90-100 ppm) due to the heavy-atom effect of iodine.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include C-H stretching from the sp² hybridized carbons of the aromatic rings (~3100-3000 cm⁻¹), aromatic C=C ring stretching vibrations (a series of peaks from ~1600-1400 cm⁻¹), and out-of-plane C-H bending. The C-I stretch is a weaker absorption found at lower frequencies, typically below 600 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should exhibit a prominent molecular ion peak (M⁺) at m/z = 356. Key fragmentation pathways would likely include the loss of the iodine atom (M-127) to give a fragment at m/z = 229, and subsequent fragmentation of the terphenyl core.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the carbon-iodine bond, which is the weakest of the carbon-halogen bonds. This inherent weakness makes it an excellent leaving group and a versatile handle for synthetic transformations.

Utility in Cross-Coupling Reactions

Aryl iodides are premium substrates for a wide array of palladium-catalyzed cross-coupling reactions.[12] The C-I bond readily undergoes oxidative addition to low-valent palladium centers, initiating the catalytic cycle. This makes this compound an ideal precursor for:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

Influence of Steric Hindrance

A defining feature of this molecule is the significant steric hindrance around the reactive C-I bond, imposed by the two flanking phenyl groups. This has profound implications for its reactivity:

-

Reaction Kinetics: The steric bulk can slow down the rate of reaction compared to less hindered aryl iodides, potentially requiring more forcing conditions (higher temperatures, longer reaction times) or specialized catalysts with bulky ligands that facilitate the reaction.

-

Selective Functionalization: The steric hindrance can be exploited to achieve selectivity in certain reactions or to stabilize otherwise reactive species formed at the reaction site.

Synthesis and Methodologies

Metal-catalyzed cross-coupling reactions provide the most efficient and versatile routes to terphenyl derivatives.[12] A robust method for preparing this compound involves a sequential Suzuki cross-coupling strategy.

Proposed Synthetic Workflow

A logical and field-proven approach starts from a commercially available dihalo-iodobenzene, such as 1,3-dibromo-2-iodobenzene, and introduces the two phenyl groups via a double Suzuki coupling reaction with phenylboronic acid.

Caption: Synthetic workflow for this compound via double Suzuki coupling.

Experimental Protocol: Double Suzuki Coupling

Causality: This protocol is designed for high-yield synthesis. The choice of a palladium catalyst like Pd(PPh₃)₄ is standard for Suzuki reactions. A phase-transfer solvent system (Toluene/Water) and an inorganic base (K₂CO₃) are used to facilitate the reaction between the organic-soluble aryl halide and the water-soluble boronic acid salt. Heating is necessary to overcome the activation energy for this transformation.

-

Reactor Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1,3-dibromo-2-iodobenzene (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add a 4:1 mixture of toluene and deionized water to the flask.

-

Inerting: Purge the reaction mixture with nitrogen gas for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Applications in Research and Development

The unique combination of steric bulk, a rigid framework, and a reactive C-I bond makes this compound a valuable intermediate in several advanced research areas.

-

Materials Science: It serves as a key building block for synthesizing novel organic light-emitting diode (OLED) materials, liquid crystals, and other functional organic materials where the bulky terphenyl core can be used to control intermolecular packing and prevent luminescence quenching.

-

Ligand Synthesis for Catalysis: The compound is a precursor for creating highly sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands. Such ligands can stabilize reactive metal centers, enabling challenging catalytic transformations with high selectivity.

-

Drug Discovery and Medicinal Chemistry: The rigid m-terphenyl scaffold can be used to position pharmacophores in a precise three-dimensional orientation. The C-I bond allows for the facile introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with established safety protocols.

-

GHS Hazard Statements: According to aggregated data, the compound is classified with the following hazards:

-

Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Take precautions to prevent its release into the environment.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[6]

References

- 1. Terphenyl - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. webqc.org [webqc.org]

- 4. m-Terphenyl - Wikipedia [en.wikipedia.org]

- 5. 2'-Iodo-(1,1',3',1'')terphenyl | C18H13I | CID 4078433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2'-Iodo-1,1':3',1''-terphenyl | 82777-09-1 [chemicalbook.com]

- 7. Terphenyls | Fisher Scientific [fishersci.com]

- 8. 2'-IODO-(1,1',3',1'')TERPHENYL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1,3-Diphenylbenzene | 92-06-8 [chemicalbook.com]

- 10. M-Terphenyl | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. o-Terphenyl | 84-15-1 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

2-iodo-1,3-diphenylbenzene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 2-iodo-1,3-diphenylbenzene. As a Senior Application Scientist, my goal is to provide you with not just a collection of data, but a cohesive understanding of this compound, grounded in scientific principles and practical insights. This guide is structured to deliver a deep dive into the synthesis, characterization, and potential applications of this compound, empowering your research and development endeavors. We will explore the causality behind synthetic choices and provide self-validating protocols, ensuring the information is both accurate and actionable.

Section 1: Chemical Identity and Properties

This compound, also known by its systematic IUPAC name and various synonyms, is a polysubstituted aromatic hydrocarbon. Its structure, featuring a central benzene ring substituted with two phenyl groups and an iodine atom, makes it a valuable intermediate in organic synthesis.

Synonyms: 2'-Iodo-(1,1',3',1'')terphenyl, 2'-Iodo-m-terphenyl[1]

Key Identifiers and Molecular Formula

| Identifier | Value | Source |

| CAS Number | 82777-09-1 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₈H₁₃I | --INVALID-LINK--[1] |

| Molecular Weight | 356.2 g/mol | --INVALID-LINK--[1] |

| InChI | InChI=1S/C18H13I/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H | --INVALID-LINK--[1] |

| SMILES | C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)I | --INVALID-LINK--[1] |

Section 2: Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. A common and effective method involves the formation of a Grignard reagent from a dihalo-m-terphenyl precursor, followed by quenching with an iodine source. This approach offers a reliable means of introducing the iodine atom at the desired position.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established organometallic chemistry principles. Researchers should adapt and optimize conditions based on their specific laboratory setup and safety protocols.

Objective: To synthesize this compound from 1,3-dibromo-2-iodobenzene.

Materials:

-

1,3-Dibromo-2-iodobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (I₂)

-

Phenylmagnesium bromide (or other suitable aryl Grignard reagent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 1,3-dibromo-2-iodobenzene in anhydrous THF to the magnesium turnings. The reaction is initiated, which is evident by a gentle reflux. Maintain a steady reflux by controlling the rate of addition.

-

After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.

-

-

Reaction with Phenyl Grignard:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add a solution of phenylmagnesium bromide in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Iodination:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add a solution of iodine in anhydrous THF until the characteristic purple color of iodine persists.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Section 3: Spectroscopic Characterization

¹³C NMR Spectroscopy

A reference to the ¹³C NMR spectrum of 2'-Iodo-(1,1',3',1'')terphenyl is available on PubChem, provided by SpectraBase.[1]

Section 4: Reactivity and Potential Applications

The C-I bond in this compound is the most reactive site for various cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of highly substituted terphenyl derivatives and other complex aromatic systems.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, leading to the formation of conjugated systems with interesting photophysical properties.

-

Heck Reaction: Reaction with alkenes to form substituted alkenes.

These reactions are fundamental in the construction of functional organic materials, pharmaceutical intermediates, and complex natural products.

Workflow for a Typical Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Section 5: Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

H400: Very toxic to aquatic life.

-

H410: Very toxic to aquatic life with long lasting effects.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

spectroscopic data (NMR, IR, MS) of 2-iodo-1,3-diphenylbenzene

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Iodo-1,3-diphenylbenzene

Introduction

This compound, a derivative of m-terphenyl, is a poly-aromatic hydrocarbon of significant interest in organic synthesis and materials science.[1] Its structure, featuring a sterically demanding iodine substituent flanked by two phenyl groups, makes it a valuable precursor for creating complex molecular architectures through cross-coupling reactions.[2] The m-terphenyl backbone provides a rigid, three-dimensional scaffold that is leveraged in the design of specialized ligands and materials with unique optical properties.[1]

Accurate structural confirmation of such molecules is paramount for any application. This technical guide, prepared for researchers and drug development professionals, provides a comprehensive analysis of the expected spectroscopic data for this compound. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures—namely 1,3-diphenylbenzene (m-terphenyl) and iodobenzene—to predict and interpret the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The causality behind these spectroscopic features is explained, offering a robust framework for the empirical validation of this compound in a laboratory setting.

Molecular Structure and Synthesis Context

The foundational step in any spectroscopic analysis is understanding the molecule's structure and likely synthetic origin.

1.1. Molecular Structure

This compound consists of a central benzene ring substituted at the 1- and 3-positions with phenyl groups and at the 2-position with an iodine atom. The IUPAC name is this compound, and its molecular formula is C₁₈H₁₃I, corresponding to a molecular weight of approximately 356.2 g/mol .[3]

Caption: Molecular structure of this compound.

1.2. Synthetic Considerations

This molecule is typically synthesized via metal-catalyzed cross-coupling reactions. A common and efficient strategy is the sequential Suzuki cross-coupling, which involves reacting a dihalobenzene (e.g., 1,3-dibromo-2-iodobenzene) with two equivalents of phenylboronic acid.[2] Alternatively, direct iodination of 1,3-diphenylbenzene could be employed. Understanding the synthetic route is critical as it informs the potential impurities (e.g., unreacted starting materials, partially substituted intermediates) that could appear in analytical spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on the known spectra of m-terphenyl and the well-documented influence of iodine as a substituent.[4][5]

2.1. Predicted ¹H NMR Spectrum

The asymmetry of the molecule renders all 13 protons chemically distinct, though some may overlap. The spectrum can be divided into signals from the two terminal phenyl groups and the central iodinated ring.

-

Phenyl Group Protons (10H): These protons are expected to appear in the typical aromatic region of δ 7.3–7.8 ppm. Due to steric hindrance, the rotation of the phenyl groups may be restricted, leading to more complex splitting patterns than simple doublets and triplets. Based on the spectrum of m-terphenyl, these signals will likely appear as a complex multiplet.[4]

-

Central Ring Protons (3H): The three protons on the central ring will be the most informative. The proton at the C5 position (para to the iodine) is expected to be a triplet, coupled to the two adjacent protons at C4 and C6. The protons at C4 and C6 will appear as a doublet of doublets, coupled to each other and to the C5 proton. The iodine atom's electron-withdrawing nature and magnetic anisotropy will likely shift these protons downfield relative to unsubstituted m-terphenyl.

| Predicted Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenyl Protons | 7.30 - 7.80 | Multiplet (m) | 10H | Standard chemical shift for unsubstituted phenyl groups, consistent with m-terphenyl data.[4] |

| H-5 (Central Ring) | ~7.60 | Triplet (t) | 1H | Para to iodine, coupled to H-4 and H-6. |

| H-4, H-6 (Central Ring) | ~7.50 | Doublet of Doublets (dd) | 2H | Ortho to iodine, coupled to H-5 and each other. |

2.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 12 distinct signals (due to symmetry, some carbons in the phenyl rings may be equivalent). The most diagnostic signal is the ipso-carbon directly attached to the iodine atom.

-

C-I (Ipso-Carbon): The "heavy atom effect" of iodine causes a significant upfield shift for the carbon to which it is attached. In iodobenzene, this signal appears around δ 94 ppm. A similar value is expected here, making it a key identifier.

-

Other Aromatic Carbons: The remaining aromatic carbons will appear in the δ 120–150 ppm region. The carbons of the central ring will be influenced by the iodine and the two phenyl substituents, while the carbons of the terminal phenyl groups will resemble those of m-terphenyl.[6]

| Predicted Carbon Signal | Chemical Shift (δ, ppm) | Rationale |

| C2 (C-I) | 90 - 100 | Strong upfield shift due to the heavy atom effect of iodine. |

| C4, C6 | 128 - 132 | Aromatic carbons ortho to the iodine substituent. |

| C5 | 130 - 135 | Aromatic carbon para to the iodine substituent. |

| C1, C3 | 145 - 150 | Quaternary carbons bonded to phenyl groups, shifted downfield. |

| Phenyl Carbons | 127 - 142 | Typical range for substituted phenyl rings. |

2.3. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[7]

-

¹H NMR Acquisition: Use a standard pulse sequence. Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Acquire several hundred to a few thousand scans, depending on the sample concentration, with a relaxation delay of 2-5 seconds.

-

Data Processing: Fourier transform the acquired data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the spectrum will be dominated by absorptions from the aromatic rings.

-

Aromatic C-H Stretch: A sharp band or series of bands appearing just above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring.

-

Aromatic C=C Stretch: Medium to strong absorptions in the 1450–1600 cm⁻¹ region are due to carbon-carbon double bond stretching within the aromatic rings.

-

C-H Out-of-Plane Bending: Strong bands in the 690–900 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene rings. The pattern will be a composite of the monosubstituted terminal rings and the 1,2,3-trisubstituted central ring.

-

C-I Stretch: The carbon-iodine bond stretch is expected to appear as a weak to medium absorption in the far-infrared region, typically between 480–610 cm⁻¹.[8] This peak can sometimes be difficult to observe on standard mid-IR spectrometers.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-H Out-of-Plane Bending | 690 - 900 | Strong |

| C-I Stretch | 480 - 610 | Weak-Medium |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides structural information based on the fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected to be prominent at m/z 356. Since iodine is monoisotopic (¹²⁷I), there will not be a complex isotopic pattern for the molecular ion, simplifying interpretation. The exact mass should be 356.0062.[3]

-

Key Fragments: The most predictable fragmentation pathway is the loss of the iodine atom, which would result in a strong peak at m/z 229 ([M-I]⁺). This fragment corresponds to the 1,3-diphenylbenzene cation. Further fragmentation of the terphenyl backbone would be consistent with known patterns for poly-aromatic hydrocarbons.[9][10]

| Ion | Predicted m/z | Identity | Rationale |

| [M]⁺ | 356 | Molecular Ion | Corresponds to the intact molecule C₁₈H₁₃I. |

| [M-I]⁺ | 229 | Terphenyl Cation | Loss of the iodine radical, a very stable leaving group. |

| [C₁₂H₈]⁺ | 152 | Biphenylene Cation | Common fragment from terphenyl structures. |

Integrated Spectroscopic Analysis

The definitive structural confirmation of this compound relies on the synergistic interpretation of all spectroscopic data.

Caption: Integrated workflow for spectroscopic confirmation.

The ¹H and ¹³C NMR spectra will establish the carbon-hydrogen framework, with the upfield C-I signal in the ¹³C spectrum being a critical piece of evidence. The mass spectrum will confirm the molecular weight and the presence of iodine through the characteristic loss of 127 amu. Finally, the IR spectrum will verify the aromatic nature of the compound. Together, these three techniques provide a self-validating system for the unambiguous identification of this compound.

References

- 1. m-Terphenyl - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 2'-Iodo-(1,1',3',1'')terphenyl | C18H13I | CID 4078433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Diphenylbenzene(92-06-8) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037) [hmdb.ca]

- 8. Benzene, iodo- [webbook.nist.gov]

- 9. Benzene, iodo- [webbook.nist.gov]

- 10. 1,3-Diphenylbenzene | 92-06-8 [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Iodo-1,3-diphenylbenzene

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-iodo-1,3-diphenylbenzene, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols. The guide delves into the physicochemical properties of the compound, methodologies for solubility determination in various organic solvents, and a thorough analysis of its stability under forced degradation conditions, including hydrolytic, oxidative, and photolytic stress. Furthermore, it outlines a systematic approach to developing a stability-indicating analytical method using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

This compound, a sterically hindered aryl iodide, serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. The successful implementation of this compound in synthetic routes and its formulation into stable products are critically dependent on a thorough understanding of its solubility and stability characteristics. This guide aims to provide a robust framework for evaluating these properties, ensuring reproducible and reliable outcomes in research and development settings.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| Molecular Formula | C₁₈H₁₃I | --INVALID-LINK--[1] |

| Molecular Weight | 356.2 g/mol | --INVALID-LINK--[1] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Structure |

| --INVALID-LINK--[1] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis, purification, and formulation. Due to its nonpolar, aromatic structure, it is expected to be poorly soluble in aqueous media and exhibit varying degrees of solubility in organic solvents.

Predicting Solubility using Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) provide a valuable tool for predicting the solubility of a solute in a given solvent based on the principle of "like dissolves like."[2][3] HSP considers three types of intermolecular forces: dispersion (δD), polar (δP), and hydrogen bonding (δH). A smaller distance between the HSP values of a solute and a solvent suggests a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound:

| Parameter | Estimated Value (MPa⁰·⁵) |

| δD (Dispersion) | ~19.5 |

| δP (Polar) | ~2.5 |

| δH (Hydrogen Bonding) | ~2.0 |

The following table provides the HSP for common organic solvents and a qualitative prediction of the solubility of this compound.[4][5][6]

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Predicted Solubility |

| Toluene | 18.0 | 1.4 | 2.0 | High |

| Dichloromethane | 18.2 | 6.3 | 6.1 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | Moderate |

| Acetone | 15.5 | 10.4 | 7.0 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate |

| Acetonitrile | 15.3 | 18.0 | 6.1 | Low to Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | Low |

| Water | 15.5 | 16.0 | 42.3 | Very Low |

Experimental Determination of Solubility: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different organic solvent from the list above.

-

Ensure a solid excess is visible in each vial.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature orbital shaker or water bath set at a specific temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical method, such as RP-HPLC (see Section 4).

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Caption: Workflow for solubility determination using the isothermal shake-flask method.

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is crucial for defining its storage conditions, shelf-life, and potential degradation pathways. Forced degradation studies, conducted under more severe conditions than accelerated stability testing, are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[7]

General Considerations for Forced Degradation Studies

-

Objective: To generate degradation products to elucidate degradation pathways and develop a stability-indicating analytical method.

-

Extent of Degradation: The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[4]

-

Controls: A control sample of this compound, protected from the stress condition, should be analyzed concurrently.

Hydrolytic Degradation

Hydrolytic degradation is assessed across a range of pH values to simulate conditions the compound might encounter.

-

Sample Preparation: Prepare solutions of this compound in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions. A co-solvent such as acetonitrile or methanol may be necessary to achieve initial dissolution.

-

Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute for RP-HPLC analysis.

Due to the steric hindrance around the C-I bond, direct nucleophilic substitution of the iodide by hydroxide is unlikely under these conditions.[7][8] However, under forcing conditions, particularly at elevated temperatures, hydrolysis of the aryl iodide to the corresponding phenol (2-hydroxy-1,3-diphenylbenzene) could potentially occur, although this is generally a difficult transformation.[9][10]

Caption: Potential hydrolytic degradation of this compound.

Oxidative Degradation

Oxidative stability is typically evaluated using hydrogen peroxide.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and incubate at room temperature for a specified duration (e.g., up to 24 hours).

-

Sample Analysis: At various time points, withdraw samples and quench any remaining hydrogen peroxide (e.g., with sodium bisulfite solution) before dilution and RP-HPLC analysis.

The reaction of aryl iodides with hydrogen peroxide can be complex. One potential pathway involves the oxidation of the iodide to a hypervalent iodine species, which could then be susceptible to further reactions. However, a more likely degradation pathway under these conditions involves radical mechanisms, potentially leading to the formation of the de-iodinated product (m-terphenyl) and the corresponding phenol (2-hydroxy-1,3-diphenylbenzene).[11][12][13][14]

References

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. researchgate.net [researchgate.net]

- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 5. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. quora.com [quora.com]

- 8. Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scielo.br [scielo.br]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. zenodo.org [zenodo.org]

- 14. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Iodo-1,3-diphenylbenzene and Its Derivatives

This guide provides a comprehensive overview of the principles, methodologies, and analytical insights involved in determining the crystal structure of halogenated m-terphenyls, using a structurally characterized derivative of 2-iodo-1,3-diphenylbenzene as a central case study. It is intended for researchers and professionals in crystallography, medicinal chemistry, and materials science, offering a narrative that combines procedural steps with the underlying scientific rationale.

Introduction: The Significance of the Iodinated m-Terphenyl Scaffold

The m-terphenyl framework, consisting of a central benzene ring substituted with two phenyl groups at the 1 and 3 positions, is a fundamental building block in supramolecular chemistry and ligand design[1]. The introduction of a halogen atom, such as iodine, at the 2-position dramatically influences the molecule's steric and electronic properties. This modification creates a unique platform for studying non-covalent interactions, particularly halogen bonding, which is a highly directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base[2]. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for designing novel materials, catalysts, and pharmaceutical intermediates.

While the crystal structure of the parent this compound is not publicly deposited, this guide will leverage the detailed published analysis of a close analogue, 2′-Iodo-2,2′′,3,3′′,4,4′′,5,5′′,6,6′′-decamethyl-1,1′:3′,1′′-terphenyl , to illustrate the complete workflow from synthesis to advanced structural interpretation[3]. The methodologies described are directly applicable to the parent compound and its variants.

PART 1: Synthesis and Single-Crystal Cultivation

The foundation of any crystallographic analysis is a high-quality single crystal. The journey to obtaining such a crystal begins with the synthesis of the target compound followed by a meticulous crystallization process.

Experimental Protocol: Synthesis and Crystallization

Rationale: The synthesis for the case study compound, 2′-iodo-decamethyl-m-terphenyl, was adapted from established literature methods[3]. The subsequent crystallization relied on the principle of slow solvent evaporation. This technique gradually increases the concentration of the solute beyond its saturation point at a controlled rate, promoting the formation of a single, well-ordered crystal lattice rather than polycrystalline powder. Chloroform was selected as the solvent, indicating the compound has moderate solubility in it, allowing for this gradual process.

Step-by-Step Methodology:

-

Synthesis: The target compound, 2′-iodo-2,2′′,3,3′′,4,4′′,5,5′′,6,6′′-decamethyl-1,1′:3′,1′′-terphenyl, is prepared according to previously described synthetic routes[3].

-

Purification: The crude product is purified using column chromatography or recrystallization to achieve high purity (>99%), which is essential for successful single-crystal growth.

-

Solubilization: A small amount of the purified compound (approx. 10-20 mg) is dissolved in a minimal volume of chloroform in a clean glass vial.

-

Slow Evaporation: The vial is loosely capped or covered with parafilm perforated with a few small holes. This restricts the rate of solvent evaporation.

-

Incubation: The vial is placed in a vibration-free environment at room temperature. Over several days to a week, as the solvent slowly evaporates, high-quality, block-shaped crystals suitable for diffraction experiments are formed[3].

PART 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid[4]. It provides detailed information on bond lengths, angles, and intermolecular interactions[5].

Workflow for Crystal Structure Determination

The process from selecting a crystal to obtaining the final, refined structure follows a well-defined path, as illustrated below.

Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Data Collection and Structure Refinement

Rationale: The goal of data collection is to measure the intensities of a comprehensive set of diffracted X-ray beams. This is achieved by rotating the crystal in the X-ray beam[6]. The collected data are then processed to solve the "phase problem" and generate an initial electron density map, which is subsequently refined to yield the final atomic model[6]. The use of specialized software like SHELXS for direct methods solution and SHELXL for full-matrix least-squares refinement is standard in the field[3].

Step-by-Step Methodology:

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up using a cryoloop, and mounted on a goniometer head on the diffractometer[5][7]. For the case study, a crystal of size 0.32 × 0.28 × 0.26 mm was used[3].

-

Data Collection: The crystal is cooled (e.g., to 297 K in the case study) to reduce thermal motion of the atoms. X-rays (typically Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. A series of diffraction images are collected over a wide range of orientations using a detector like a CCD area detector[3].

-

Data Reduction: The raw image files are processed to integrate the diffraction spots, correct for experimental factors (like absorption), and generate a reflection file (HKL file).

-

Structure Solution: The structure is solved using direct methods, which mathematically phase the reflection data to produce an initial electron density map. The program SHELXS97 was used for this purpose in the reference study[3].

-

Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors. The program SHELXL97 was employed for this step[3].

-

Validation: The final refined structure is validated using tools like PLATON to check for geometric soundness and missed symmetry. The results are typically reported in a standard Crystallographic Information File (CIF) format.

PART 3: Structural Analysis and Discussion

The refined crystallographic data provides a wealth of information about the molecule's geometry and its interactions within the crystal lattice.

Crystallographic Data Summary

The key crystallographic parameters for the case study compound, 2′-iodo-decamethyl-m-terphenyl chloroform monosolvate, are summarized below for easy reference[3].

| Parameter | Value |

| Chemical Formula | C₂₈H₃₃I · CHCl₃ |

| Formula Weight | 615.81 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0294 (10) |

| b (Å) | 16.0651 (13) |

| c (Å) | 15.3762 (12) |

| β (°) | 103.385 (1) |

| Volume (ų) | 2890.8 (4) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 297 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R-factor (R1) | 0.066 |

| wR2 (all data) | 0.137 |

| Goodness-of-fit (S) | 1.13 |

| CCDC Deposition Number | 759173 |

Molecular Conformation

The structure reveals significant steric hindrance due to the bulky decamethyl-substituted phenyl groups and the iodine atom. This forces the flanking phenyl rings to twist out of the plane of the central benzene ring. This twisted conformation is a hallmark of substituted terphenyls and is critical for creating specific binding pockets when these molecules are used as ligands.

Supramolecular Assembly: The Role of Halogen Bonding

A key feature of the crystal packing is the formation of molecular dimers through a specific intermolecular interaction: a C—I⋯π halogen bond [3].

Rationale: The iodine atom, being large and polarizable, develops a region of positive electrostatic potential (a σ-hole) opposite the C-I covalent bond[8]. This electropositive region can interact favorably with an electron-rich π-system of a neighboring molecule. This interaction is highly directional and plays a crucial role in dictating the crystal packing arrangement. Such interactions are of intense interest for crystal engineering and the design of self-assembling systems[9][10].

In the case study, the iodine atom of one molecule points directly towards the center of a flanking phenyl ring of an adjacent molecule, forming a dimer. This C—I⋯π interaction, along with weaker C—H⋯π interactions involving the chloroform solvent molecule, consolidates the overall crystal structure[3].

Caption: Dimer formation via C—I···π halogen bonding.

Conclusion

The crystal structure analysis of 2-iodo-m-terphenyl derivatives provides critical insights into their molecular conformation and supramolecular organization. Through a detailed examination of a representative structure, this guide has demonstrated the complete workflow from synthesis and crystallization to advanced structural refinement and interpretation. The analysis reveals that steric crowding dictates a twisted molecular geometry, while highly directional C—I⋯π halogen bonds govern the crystal packing, leading to the formation of distinct dimeric units. These structural motifs are fundamental to understanding the properties of these compounds and are essential for their rational design in applications ranging from organocatalysis to advanced materials.

References

- 1. m-Terphenyl - Wikipedia [en.wikipedia.org]

- 2. Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2′-Iodo-2,2′′,3,3′′,4,4′′,5,5′′,6,6′′-decamethyl-1,1′:3′,1′′-terphenyl chloroform monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. fiveable.me [fiveable.me]

- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 8. Influence of Benzene Substituents on Halogen Bonds Studied - ChemistryViews [chemistryviews.org]

- 9. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 10. scholarship.richmond.edu [scholarship.richmond.edu]

Introduction: The Structural and Functional Significance of Terphenyls

An In-depth Technical Guide to the Synthesis of Terphenyls

Terphenyls, a class of aromatic hydrocarbons composed of a central benzene ring connected to two other phenyl groups, represent a cornerstone structural motif in both materials science and medicinal chemistry.[1][2] Their rigid, conjugated framework imparts unique photophysical properties, making them integral components in organic light-emitting devices (OLEDs), liquid crystals, and as scintillators.[2][3] In the pharmaceutical realm, the terphenyl scaffold serves as a versatile template for designing molecules that can mimic peptide secondary structures, leading to the development of potent inhibitors for protein-protein interactions and other therapeutic targets.[4][5]

The arrangement of the phenyl groups—ortho-, meta-, or para-—dramatically influences the molecule's properties and, consequently, its applications. The synthesis of these compounds has evolved significantly, moving from harsh, classical methods like the pyrolysis of benzene to highly sophisticated and selective modern catalytic reactions.[6]

This guide provides an in-depth exploration of the primary modern strategies for terphenyl synthesis, with a focus on palladium-catalyzed cross-coupling reactions and cycloaddition-based approaches. We will delve into the mechanistic underpinnings of these methods, the rationale behind experimental choices, and provide detailed protocols for key transformations, aimed at researchers, scientists, and drug development professionals.

Part I: The Workhorse of Terphenyl Synthesis: Palladium-Catalyzed Cross-Coupling

The most efficient and widely adopted methods for constructing the aryl-aryl bonds in terphenyls are palladium-catalyzed cross-coupling reactions.[7][8][9] These reactions offer a modular approach, allowing for the convergent synthesis of complex, unsymmetrical, and functionalized terphenyls from readily available precursors. The general strategy involves the sequential coupling of a central dihalogenated benzene ring with two equivalents of an aryl organometallic reagent or, for unsymmetrical targets, the stepwise coupling with two different reagents.

A. Suzuki-Miyaura Coupling: The Method of Choice for Versatility

The Suzuki-Miyaura reaction, which couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate, is arguably the most practical and versatile method for terphenyl synthesis.[7][10]

Causality Behind its Widespread Use:

-

Stability and Availability: Arylboronic acids are generally stable to air and moisture, often crystalline solids that are easy to handle and store. A vast library of these reagents is commercially available.

-

Mild Reaction Conditions: The reaction typically proceeds under mild conditions with a wide range of compatible solvents and bases.

-

Functional Group Tolerance: Suzuki coupling is remarkably tolerant of a wide array of functional groups on both coupling partners, minimizing the need for protecting group strategies.[8]

-

Low Toxicity: The boron-containing byproducts are generally considered non-toxic and are easily removed during aqueous workup.

Mechanism: The catalytic cycle, illustrated below, is a cornerstone of modern organic synthesis. It involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11][12]

Experimental Protocol: Synthesis of Symmetrical p-Terphenyls [10]

This protocol describes a heterogeneous, ligand-free Suzuki-Miyaura coupling, which simplifies product purification as the catalyst can be removed by filtration.

-

Reaction: 1,4-Diiodobenzene with 2.2 equivalents of Phenylboronic acid.

-

Materials:

-

1,4-Diiodobenzene (1.0 mmol)

-

Phenylboronic acid (2.2 mmol)

-

Palladium on carbon (Pd/C, 10 wt. %, 0.02 mmol Pd)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Solvent: Dimethylformamide (DMF) / H₂O (4:1, 5 mL)

-

-

Procedure:

-

To a round-bottom flask, add 1,4-diiodobenzene, phenylboronic acid, K₂CO₃, and the Pd/C catalyst.

-

Evacuate the flask and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

-

Add the DMF/H₂O solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford p-terphenyl as a white solid. (Typical yields: >90%).

-

B. Negishi Coupling: A High-Reactivity Alternative

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. It serves as a powerful alternative to Suzuki coupling, particularly when dealing with less reactive aryl chlorides or sterically hindered substrates.[7][13][14]

Causality Behind its Use:

-

High Reactivity: Organozinc reagents are more nucleophilic than their organoboron counterparts, often leading to faster reaction times and higher reactivity, especially with challenging substrates.[15]

-

Stereospecificity: The reaction is highly stereospecific, preserving the configuration of vinyl partners.

-

Drawback - Sensitivity: The primary disadvantage is the sensitivity of organozinc reagents to air and moisture, requiring strictly anhydrous reaction conditions and inert atmosphere techniques.[7]

Mechanism: The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step, where the organozinc compound transfers its organic group to the palladium center.[11][16]

C. Stille Coupling: Tolerant but Toxic

The Stille coupling involves the reaction of an organostannane (tin) reagent with an organic halide.[17][18]

Causality and Field-Proven Insights:

-

Excellent Tolerance: Like Suzuki coupling, the Stille reaction is tolerant of a vast range of functional groups. The organostannane reagents are also generally insensitive to air and moisture.[19][20]

-

Neutral Conditions: The reaction proceeds under neutral conditions, which is advantageous for substrates sensitive to acids or bases.

-

Toxicity Concern: The primary and significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product, which is a major concern in pharmaceutical applications.[17][20]

Mechanism: The mechanism follows the same fundamental pattern: oxidative addition, transmetalation (from tin to palladium), and reductive elimination.[18][20]

Data Summary: Comparison of Key Cross-Coupling Methods

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling |

| Nucleophile | Ar-B(OR)₂ | Ar-ZnX | Ar-SnR₃ |

| Key Advantage | High stability, low toxicity, vast reagent availability | High reactivity, good for hindered substrates | Excellent functional group tolerance, neutral conditions |

| Key Limitation | Slower with some aryl chlorides | Air and moisture sensitive organozinc reagents | High toxicity of tin reagents and byproducts |

| Typical Base | Required (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Not required | Not required (additives like Cu(I) or LiCl often used) |

| Functional Group Tolerance | Excellent | Very Good | Excellent |

| Industrial Viability | High, especially in pharma | Moderate, requires stringent process control | Low, due to toxicity concerns |

Part II: Ring Construction via Cycloaddition Reactions

An alternative and powerful strategy for synthesizing terphenyls, particularly those with high degrees of substitution, involves building the central aromatic ring from acyclic precursors through cycloaddition or benzannulation reactions.[7][21]

Diels-Alder Approach: Building the Core Ring

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene), provides a robust method to form a six-membered ring, which can then be aromatized to yield the terphenyl core.[3][22][23] This method offers excellent control over the regiochemistry of substituents on the final aromatic ring.

References

- 1. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural and biological diversity of natural p-terphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. nobelprize.org [nobelprize.org]

- 12. youtube.com [youtube.com]

- 13. Negishi coupling - Wikipedia [en.wikipedia.org]

- 14. Negishi Coupling [organic-chemistry.org]

- 15. Negishi Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Stille Coupling [organic-chemistry.org]

- 18. synarchive.com [synarchive.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Stille reaction - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 23. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

A Guide to Electrophilic Aromatic Iodination: Mechanism, Reagents, and Protocol Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of an iodine atom onto an aromatic scaffold is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical industry. Iodoarenes are not merely halogenated compounds; they are exceptionally versatile synthetic intermediates, prized for their utility in cross-coupling reactions that form the basis of complex molecule construction.[1][2] However, the iodination of aromatic systems via electrophilic aromatic substitution (EAS) presents a unique mechanistic challenge. Unlike other halogens, molecular iodine (I₂) is the weakest electrophile of the series and its reaction with arenes is often thermodynamically unfavorable and reversible.[3][4][5] Overcoming this low reactivity requires the generation of a more potent electrophilic iodine species, a task that has led to the development of a diverse and sophisticated array of synthetic methodologies. This guide provides an in-depth exploration of the core mechanisms, a critical evaluation of the primary iodinating systems, and detailed, field-proven protocols designed to empower researchers in the rational design of their synthetic routes.

The Fundamental Mechanism: A Two-Step Pathway

The electrophilic aromatic iodination follows the canonical two-step mechanism of all EAS reactions: the formation of a resonance-stabilized carbocation intermediate (the σ-complex or arenium ion) and subsequent re-aromatization. The critical distinction for iodination lies in the initial generation of a sufficiently powerful iodine electrophile, denoted conceptually as "I⁺".

-

Generation of the Iodine Electrophile (I⁺): Molecular iodine itself is not electrophilic enough to be attacked by the π-electron system of most aromatic rings.[6] Therefore, an activating agent—typically an oxidizing agent or a source of a pre-formed iodine cation—is essential. This is the rate-determining aspect of the overall process.

-

Formation of the σ-Complex: The electron-rich aromatic ring acts as a nucleophile, attacking the activated iodine electrophile. This breaks the aromaticity of the ring and forms a positively charged, resonance-stabilized arenium ion.

-

Re-aromatization: A weak base present in the reaction medium removes a proton from the carbon atom bearing the iodine, collapsing the σ-complex and restoring the highly stable aromatic system to yield the final iodoarene product.

Caption: General mechanism of electrophilic aromatic iodination.

Generating the Iodine Electrophile: A Comparative Analysis of Reagent Systems

The choice of iodinating agent is dictated by the electronic nature of the aromatic substrate. Electron-rich (activated) systems may require milder conditions, whereas electron-deficient (deactivated) rings demand highly potent electrophiles.

Molecular Iodine with Oxidizing Agents

This classical approach utilizes an oxidizing agent to serve a dual purpose: it oxidizes molecular iodine to a more reactive electrophilic state and simultaneously consumes the hydrogen iodide (HI) byproduct, which can otherwise participate in a reverse reaction.[5]

-

Nitric Acid (HNO₃) and Iodic Acid (HIO₃): These are powerful oxidizing agents capable of iodinating even deactivated aromatic rings.[7][8] The reaction with nitric acid generates a potent iodinating species, believed to be protonated nitryl hypoiodite (NO₂I), and produces gaseous nitrogen oxide byproducts that must be managed.[9][10][11] Iodic acid is also highly effective but can lead to vigorous reactions if not controlled.[7]

-

Hydrogen Peroxide (H₂O₂): Representing a greener alternative, H₂O₂ is an effective oxidant that produces water as its only byproduct.[6][12] This system is particularly suitable for activated arenes.

-

Persulfates and Other Oxidants: Reagents like ammonium peroxodisulfate ((NH₄)₂S₂O₈) and Oxone® offer environmentally benign and efficient options for generating the iodine electrophile.[4][13]

| Oxidizing Agent | Typical Substrates | Key Features & Causality |

| Nitric Acid (HNO₃) | Activated & Deactivated | Potent; generates the electrophile while oxidizing HI. Requires ventilation for NOx byproducts.[10] |

| Iodic Acid (HIO₃) | Deactivated | Very strong oxidant system. Can cause vigorous, exothermic reactions.[7] |

| Hydrogen Peroxide (H₂O₂) | Activated | "Green" oxidant; byproduct is water. Milder conditions suitable for sensitive substrates.[4][6] |

| Ammonium Peroxodisulfate | Activated | Environmentally benign solid reagent; often used in aqueous or biphasic systems.[13] |

Pre-formed Electrophilic Iodine Reagents

To enhance selectivity and mildness, several reagents have been developed that act as direct sources of electrophilic iodine, avoiding the need for a separate strong oxidant.

-

N-Iodosuccinimide (NIS): NIS is arguably the most versatile and widely used reagent for electrophilic iodination.[3][14] It is a crystalline, stable solid that provides a mild source of "I⁺". For electron-rich aromatics, the reaction often proceeds without a catalyst. However, for less reactive or deactivated substrates, an acid catalyst such as trifluoroacetic acid (TFA) or sulfuric acid is required to protonate the succinimide carbonyl, thereby increasing the electrophilicity of the iodine atom.[15][16] The primary advantages of NIS are its excellent functional group tolerance and high regioselectivity under mild conditions.[17]

-

1,3-Diiodo-5,5-dimethylhydantoin (DIH): Similar to NIS, DIH is another stable, solid N-iodo compound that serves as an efficient iodine source, often employed in organocatalytic iodination protocols.[13][18]

-

Iodine Monochloride (ICl): As a polarized interhalogen compound (Iᵟ⁺-Clᵟ⁻), ICl is a ready-made electrophile. The more electropositive iodine atom is readily attacked by the aromatic ring.[4][19] It is a highly effective reagent but can sometimes lead to minor chlorination byproducts.

"Superelectrophile" Generation for Deactivated Arenes

The iodination of strongly electron-deficient rings, such as nitrobenzene or benzoic acid, requires exceptionally powerful electrophiles. These "superelectrophilic" systems are generated under strongly acidic conditions.

-

NIS in Trifluoromethanesulfonic Acid (TfOH): The combination of NIS with a superacid like TfOH generates a highly reactive iodinating species, possibly iodine(I) trifluoromethanesulfonate, capable of functionalizing even strongly deactivated aromatics.[20][21]

-

I₂/NaIO₄ in H₂SO₄: This mixture in concentrated sulfuric acid generates the highly electrophilic triiodine cation (I₃⁺), which has been shown to iodinate deactivated substrates effectively.[22][23]

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, providing clear steps and rationales for key experimental choices.

Protocol 1: Iodination of an Activated Arene (Anisole) with N-Iodosuccinimide (NIS)

This protocol leverages the mild reactivity of NIS for the selective mono-iodination of an electron-rich aromatic ether. The use of a catalytic amount of acid accelerates the reaction for this moderately activated substrate.[14]

Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anisole (1.08 g, 10.0 mmol) and dissolve in 20 mL of acetonitrile.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (2.47 g, 11.0 mmol, 1.1 equiv) to the solution in one portion.

-

Catalyst Addition: Add trifluoroacetic acid (TFA) (77 µL, 1.0 mmol, 0.1 equiv) dropwise to the stirring suspension. The acid catalyst protonates NIS, increasing the electrophilicity of the iodine atom and accelerating the substitution.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

-

Work-up: Upon completion, pour the reaction mixture into 50 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. This quenches any unreacted NIS and elemental iodine, which would otherwise color the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 30 mL) to remove residual TFA, and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel to afford 4-iodoanisole as a colorless oil.

Caption: Experimental workflow for the iodination of anisole using NIS.

Protocol 2: Iodination of Benzene with Iodine and Nitric Acid

This classic procedure is effective for less activated rings and demonstrates the power of the I₂/oxidant system. It is adapted from a robust method described in Organic Syntheses.[10] Caution: This reaction produces toxic nitrogen oxide gases and can be exothermic. It must be performed in a well-ventilated chemical fume hood.

Methodology:

-

Reaction Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, place molecular iodine (19.0 g, 75 mmol) and benzene (20 g, 255 mmol).

-

Initial Heating: Gently heat the mixture to approximately 50°C on a water bath.

-

Oxidant Addition: Slowly add concentrated nitric acid (d=1.50, 14 mL, ~300 mmol) dropwise from the funnel over approximately 30-40 minutes. A copious evolution of brown nitrogen dioxide (NO₂) gas will occur. The rate of addition should be controlled to maintain a gentle reflux. The reaction is exothermic and may sustain boiling without external heating.

-

Completion and Reflux: Once the addition is complete, reflux the mixture for an additional 15 minutes. The deep purple color of iodine should be discharged, leaving a brownish-red solution.

-

Work-up (Quenching): Cool the reaction mixture to room temperature. Carefully separate the lower reddish oily layer. Add it to an equal volume of 10% aqueous sodium hydroxide solution to neutralize excess acid.

-

Purification (Steam Distillation): Steam distill the mixture until no more oil passes over. This step removes non-volatile impurities.

-

Work-up (Reduction): To remove nitroaromatic byproducts, stir the collected oil vigorously for 2-3 hours with water (150 mL), concentrated HCl (10 mL), and iron filings (10 g).

-

Final Purification: Filter the mixture, acidify the filtrate, and perform a final steam distillation. Separate the resulting oil, dry it over anhydrous calcium chloride (CaCl₂), and distill at atmospheric pressure, collecting the fraction boiling at 184–186°C to yield pure iodobenzene.

Conclusion and Outlook for Drug Development

The electrophilic iodination of arenes is a mature yet continually evolving field. While classical methods using molecular iodine and strong oxidants remain effective, modern reagents like NIS offer unparalleled mildness, selectivity, and functional group tolerance, making them indispensable in the complex settings of pharmaceutical synthesis.[17] For drug development professionals, a deep understanding of these methodologies is crucial for selecting a synthetic route that is not only efficient but also scalable and safe. The resulting iodoarenes are high-value intermediates, serving as key precursors for C-C and C-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, thereby enabling the rapid assembly of novel molecular architectures and the late-stage functionalization of drug candidates.

References

- 1. fiveable.me [fiveable.me]

- 2. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iodination - Common Conditions [commonorganicchemistry.com]

- 4. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 7. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Why Iodination of benzene is carried out in the presence of nitric acid o.. [askfilo.com]

- 9. Mechanism of aromatic iodination by iodine and nitric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 14. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 15. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]

- 16. researchgate.net [researchgate.net]

- 17. calibrechem.com [calibrechem.com]

- 18. Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds [organic-chemistry.org]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 23. Iodination and iodo-compounds. Part II. The kinetics of aromatic iodination by means of the tri-iodine cation - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

safety and handling precautions for 2-iodo-1,3-diphenylbenzene

An In-depth Technical Guide to the Safe Handling of 2-iodo-1,3-diphenylbenzene

This guide provides a comprehensive overview of the essential (also known as 2'-Iodo-1,1':3',1''-terphenyl), a compound utilized in specialized research and development settings. As an aryl iodide, this substance is a valuable precursor in synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds, particularly in transition-metal-catalyzed cross-coupling reactions.[1] However, its chemical properties necessitate a robust understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Compound Identification and Physicochemical Properties

A thorough understanding of a chemical's identity and physical properties is the foundation of safe laboratory practice. This compound is an aromatic hydrocarbon belonging to the terphenyl group, which consists of a central benzene ring substituted with two phenyl groups.[2]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | 2'-Iodo-(1,1',3',1'')terphenyl, 2'-Iodo-m-terphenyl | PubChem[3], Fisher Scientific[4] |

| CAS Number | 82777-09-1 | PubChem[3] |

| Molecular Formula | C₁₈H₁₃I | PubChem[3] |

| Molecular Weight | 356.21 g/mol | Fisher Scientific[4] |

| Appearance | Crystalline powder, shiny crystals, or flakes | Fisher Scientific[4] |

| Melting Point | 84-88 °C | ChemicalBook[5] |

| Boiling Point | 379 °C (for m-Terphenyl) | ChemicalBook[5] |

| Solubility | Insoluble in water.[5][6] | ChemicalBook[5], PubChem[6] |

Hazard Identification and GHS Classification

Based on aggregated data submitted to the European Chemicals Agency (ECHA), this compound presents several significant hazards that demand strict adherence to safety protocols.[3] The Globally Harmonized System (GHS) classifications highlight risks related to acute toxicity, eye irritation, and severe environmental impact.

| GHS Pictogram | Hazard Class & Code | Hazard Statement |